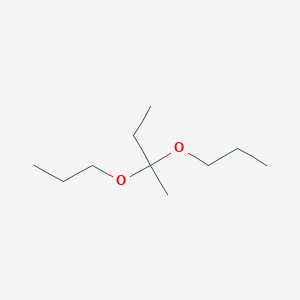

2,2-Dipropoxybutane

Description

Significance of Acetal (B89532) and Ketal Structures in Modern Synthesis

Acetal and ketal structures are of paramount importance in modern organic synthesis, primarily serving as protecting groups for aldehydes and ketones, respectively. nih.govyoutube.com The carbonyl group is highly reactive towards a wide range of nucleophiles and bases. In a multi-step synthesis, it is often necessary to temporarily mask the carbonyl functionality to prevent it from undergoing unwanted reactions while transformations are carried out on other parts of the molecule. youtube.com

The formation of a ketal, by reacting a ketone with two equivalents of an alcohol under acidic conditions, converts the electrophilic carbonyl carbon into a tetrahedral carbon bonded to two alkoxy groups. youtube.com This new functional group is analogous to an ether and is notably stable under basic and nucleophilic conditions, thus effectively protecting the original carbonyl group. researchgate.net A key advantage of using ketals as protecting groups is the ease with which they can be removed. The original ketone can be readily regenerated by simple acid-catalyzed hydrolysis, a reaction that is often driven to completion by the presence of excess water. youtube.comchemistrysteps.com This stability in basic media and lability in acidic media allows for a high degree of selective reactivity in complex synthetic pathways.

Overview of Research Trajectories Pertaining to Alkane-Based Diether Systems

Research involving alkane-based diether systems, a category that includes 2,2-dipropoxybutane, branches into several key areas. A significant trajectory focuses on the synthesis of these molecules. Traditional methods involve the acid-catalyzed reaction of ketones with alcohols. acs.org However, ongoing research seeks to develop more efficient and environmentally benign catalytic systems. This includes the use of various Lewis acids, homogeneous and heterogeneous catalysts, and even novel methods like photoacetalization under visible light to improve yields and reduce the use of corrosive acids. nih.govacs.org

Another area of investigation revolves around the reactivity and stability of these systems. The acid-catalyzed hydrolysis of ketals is a well-established mechanism, with studies focusing on the kinetics and the factors influencing the stability of the intermediate carboxonium ion. researchgate.net The structure of the starting ketone and alcohol components can significantly impact the rate of both formation and cleavage, a subject of ongoing study for designing more robust or more labile protecting groups as needed. While specific research focusing solely on simple alkane-based diethers like 2,2-dipropoxybutane is not extensive, they are integral to the broader understanding of ketal chemistry which is fundamental to carbohydrate chemistry, drug metabolism, and complex molecule synthesis. libretexts.org

Properties

CAS No. |

408526-69-2 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

2,2-dipropoxybutane |

InChI |

InChI=1S/C10H22O2/c1-5-8-11-10(4,7-3)12-9-6-2/h5-9H2,1-4H3 |

InChI Key |

PCRPKTHVKLMVHO-UHFFFAOYSA-N |

SMILES |

CCCOC(C)(CC)OCCC |

Canonical SMILES |

CCCOC(C)(CC)OCCC |

Origin of Product |

United States |

Synthesis and Formation of 2,2 Dipropoxybutane

The primary and most direct method for the synthesis of 2,2-dipropoxybutane is the acid-catalyzed ketalization of butan-2-one with two equivalents of propan-1-ol.

Reaction Scheme: CH₃CH₂C(=O)CH₃ + 2 CH₃CH₂CH₂OH ⇌ [H⁺] ⇌ CH₃CH₂C(OCH₂CH₂CH₃)₂CH₃ + H₂O

The mechanism for this reaction proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of butan-2-one by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Propanol (B110389): A molecule of propan-1-ol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.

Deprotonation to form Hemiketal: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, yielding a neutral hemiketal.

Protonation of the Hemiketal Hydroxyl Group: The hydroxyl group of the hemiketal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Formation of a Resonance-Stabilized Cation: The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction. researchgate.net

Second Nucleophilic Attack: A second molecule of propan-1-ol attacks the electrophilic carbon of the oxonium ion.

Final Deprotonation: The final step is the deprotonation of the newly added oxygen, which yields the final product, 2,2-dipropoxybutane, and regenerates the acid catalyst.

To ensure a high yield of the ketal, the water produced during the reaction must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus, to shift the equilibrium towards the product side. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dipropoxybutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms.

¹H NMR Analysis of Diastereotopic Protons in Acetal (B89532) Moieties

The ¹H NMR spectrum of 2,2-dipropoxybutane is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. A key feature in the acetal moiety is the presence of diastereotopic protons. masterorganicchemistry.commasterorganicchemistry.com The two protons on the methylene (B1212753) group (O-CH₂) of each propoxy group are diastereotopic because they are adjacent to a chiral center, the acetal carbon (C2), which is bonded to four different groups (a methyl group, an ethyl group, and two propoxy groups). masterorganicchemistry.commasterorganicchemistry.comreddit.com This asymmetry means that these methylene protons are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than a simple triplet. masterorganicchemistry.commasterorganicchemistry.com

Molecules containing a stereocenter often cause adjacent methylene protons to be diastereotopic, resulting in separate signals in the ¹H NMR spectrum. lew.ro The replacement of either of these protons with another group would create a diastereomer, confirming their diastereotopic nature. masterorganicchemistry.com

¹³C NMR Spectral Assignments for Acetal Carbons

In ¹³C NMR spectroscopy, the number of signals indicates the number of non-equivalent carbon environments in the molecule. docbrown.info For 2,2-dipropoxybutane, distinct signals are expected for each unique carbon atom. The acetal carbon, being bonded to two oxygen atoms, is significantly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 90-110 ppm. oregonstate.edu The chemical shift of a carbon atom is influenced by the electronegativity of the atoms it is bonded to; carbons attached to oxygen atoms are deshielded and appear at lower fields. libretexts.org

The DEPT (Distortionless Enhancement by Polarization Transfer) NMR technique can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. openstax.org For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. openstax.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2,2-Dipropoxybutane

| Carbon Type | Predicted Chemical Shift (ppm) |

| Acetal Carbon (C(O)₂) | 90 - 110 |

| Methylene Carbon (-CH₂-) | 60 - 80 |

| Methyl Carbon (-CH₃) | 10 - 50 |

Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. innovatechlabs.com It is instrumental in determining the purity of 2,2-dipropoxybutane and confirming its molecular weight and fragmentation pattern. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on their volatility and interaction with the stationary phase of the column. innovatechlabs.combirchbiotech.com The purity of the sample can be determined by the relative area of the peak corresponding to 2,2-dipropoxybutane compared to the total area of all peaks in the chromatogram. birchbiotech.com It is important to note that a pure compound as determined by NMR may sometimes show multiple peaks in a GC analysis due to factors like the presence of stable stereoisomers that are separable by the GC column. chromforum.org

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. The molecular ion peak (M⁺) will correspond to the molecular weight of 2,2-dipropoxybutane. The fragmentation pattern, which results from the characteristic cleavage of the molecule, provides further structural confirmation. Common fragmentation pathways for acetals involve the cleavage of the C-O bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of 2,2-dipropoxybutane will be characterized by the absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region, which would indicate the presence of an O-H group from an alcohol. core.ac.uklibretexts.org Similarly, the absence of a strong absorption in the 1650-1800 cm⁻¹ range confirms the absence of a carbonyl (C=O) group. core.ac.uklibretexts.org

The key characteristic absorptions for 2,2-dipropoxybutane will include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of the C-H bonds in the alkyl groups. libretexts.orgdocbrown.info

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the C-O single bonds within the acetal functional group. libretexts.org

C-H bending: Absorptions in the 1350-1470 cm⁻¹ range corresponding to the bending vibrations of the CH₂ and CH₃ groups. docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, will show a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 2: Characteristic IR Absorption Ranges for 2,2-Dipropoxybutane

| Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (acetal) | Stretching | 1000 - 1300 |

| C-H (CH₂/CH₃) | Bending | 1350 - 1470 |

X-ray Diffraction Techniques for Solid-State Molecular Conformation

The technique involves directing a beam of X-rays onto the crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. ias.ac.in This data provides definitive proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. ias.ac.intandfonline.com The conformational information obtained from X-ray diffraction is highly valuable as it provides a static picture of the molecule in its lowest energy state in the solid phase, which can be compared with computational models and data from solution-state studies like NMR. tandfonline.comnih.gov

Computational Chemistry and Theoretical Modeling of 2,2 Dipropoxybutane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of 2,2-dipropoxybutane. rsc.orgnih.gov These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution and energy.

Density Functional Theory (DFT) has become a standard method for investigating the conformational landscape of flexible molecules like 2,2-dipropoxybutane. rsc.orgnih.gov The rotation around the various single bonds in the molecule gives rise to multiple conformers, each with a distinct energy. DFT calculations can be employed to locate these stable conformers and determine their relative energies.

The process typically involves:

Initial Structure Generation: A starting geometry of 2,2-dipropoxybutane is built.

Conformational Search: A systematic or stochastic search is performed to identify various possible conformations.

Geometry Optimization: The geometry of each potential conformer is optimized to find the lowest energy structure for that particular arrangement of atoms.

Energy Calculation: The final energy of each optimized conformer is calculated to determine the most stable conformer and the relative energies of the others.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 (Global Minimum) | 0.00 | τ(C-C-O-C) = 180, τ'(C-C-O-C) = 180 |

| 2 | 1.25 | τ(C-C-O-C) = 60, τ'(C-C-O-C) = 180 |

| 3 | 2.50 | τ(C-C-O-C) = 60, τ'(C-C-O-C) = 60 |

This table is illustrative and represents typical energy differences found in similar ethers.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification. nih.govasianresassoc.org For 2,2-dipropoxybutane, the most relevant spectroscopic technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. asianresassoc.org The process involves:

Optimizing the molecular geometry of the most stable conformer(s) of 2,2-dipropoxybutane.

Performing a GIAO calculation on the optimized geometry to compute the isotropic shielding values for each nucleus.

Referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and whether solvent effects are included. A comparison of predicted and experimental shifts can help confirm the predominant conformation in solution.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (quaternary) | ~100 | - |

| O-CH₂ | ~65 | ~3.4 |

| CH₂ (propyl) | ~23 | ~1.6 |

| CH₃ (propyl) | ~10 | ~0.9 |

| CH₂ (butyl) | ~35 | ~1.5 |

| CH₃ (butyl) | ~8 | ~0.9 |

This table presents typical predicted chemical shift ranges for the functional groups in 2,2-dipropoxybutane based on general knowledge of NMR spectroscopy.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govspringernature.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the study of time-dependent properties. mdpi.comresearchgate.net

For 2,2-dipropoxybutane, an MD simulation would involve:

System Setup: Placing a model of 2,2-dipropoxybutane in a simulation box, often with an explicit solvent to mimic solution conditions.

Force Field Selection: Choosing a suitable force field that accurately describes the interactions between the atoms of the ether and the solvent.

Simulation Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Trajectory Analysis: Analyzing the resulting trajectory to identify the most populated conformational states, the transitions between them, and to calculate various structural and dynamic properties. bu.edu

MD simulations can provide a more realistic picture of the conformational flexibility of 2,2-dipropoxybutane at a given temperature, revealing not just the low-energy conformers but also the pathways and energy barriers for interconversion between them.

Investigation of Intramolecular Interactions and Stability via Theoretical Methods

The stability of the different conformers of 2,2-dipropoxybutane is determined by a complex interplay of intramolecular interactions. nih.gov Theoretical methods can be used to dissect and quantify these interactions.

Steric Hindrance: The bulky propoxy groups can clash with each other and with the butyl chain, leading to repulsive steric interactions that destabilize certain conformations. This can be visualized through the electron density surfaces calculated by DFT.

Van der Waals Interactions: Attractive van der Waals forces, also known as dispersion forces, play a crucial role in the stability of folded conformations where different parts of the molecule are in close proximity.

Weak Hydrogen Bonds: Although not a classic hydrogen bond donor, the C-H bonds in the alkyl chains can act as very weak donors to the oxygen atoms of the ether groups, leading to weak C-H···O interactions that can provide a small degree of stabilization to certain geometries.

Methods like Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize these weak intramolecular interactions by locating bond critical points. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that can quantify the energetic contributions of these interactions. asianresassoc.org

Thermodynamic Modeling using Equations of State (e.g., SAFT-γ Mie) for Related Ether Systems

The Statistical Associating Fluid Theory (SAFT) is a powerful family of equations of state used to model the thermodynamic properties of complex fluids. rsc.org The SAFT-γ Mie approach, in particular, is a group-contribution method that has been successfully applied to a wide range of systems, including ethers. acs.orgtandfonline.comnih.gov This approach models molecules as chains of fused spherical segments that represent different functional groups. nih.govacs.org

While specific parameters for 2,2-dipropoxybutane may not have been published, the group contribution nature of SAFT-γ Mie allows for the prediction of its properties based on parameters for its constituent groups. core.ac.uk

In the SAFT-γ Mie framework, the ether functional group (often represented as CHn-O-CHm) is characterized by a set of parameters that describe the size, shape, and energy of interaction of the group. acs.orgresearchgate.net These parameters are typically determined by fitting to experimental data for a range of small molecules containing the ether group.

The key parameters for a functional group in SAFT-γ Mie include:

Segment diameter (σ): Represents the size of the group.

Dispersion energy (ε): Represents the strength of the attractive interactions.

Repulsive and attractive exponents (λr and λa): Describe the shape of the interaction potential.

Shape factor (S): Accounts for the non-sphericity of the group.

Once these parameters are known for the ether group and the alkyl groups (CH₃, CH₂, C), the thermodynamic properties of 2,2-dipropoxybutane, such as its vapor pressure, density, and phase behavior in mixtures, can be predicted.

| Functional Group | Shape Factor (S) | Segment Diameter (σ) [Å] | Dispersion Energy (ε/kB) [K] | Repulsive Exponent (λr) | Attractive Exponent (λa) |

| CH₃ | 0.57255 | 3.7947 | 179.35 | 14.126 | 6.0 |

| CH₂ | 0.22943 | 4.1033 | 258.85 | 17.158 | 6.0 |

| C (quaternary) | 0.01 | 4.8869 | 439.1 | 25.0 | 6.0 |

| CHn-O-CHm | 0.743 | 3.034 | 289.4 | 12.0 | 6.0 |

This table contains representative SAFT-γ Mie parameters for alkyl and ether groups based on published literature for similar systems. The parameters for the ether group are illustrative of the type of data used in this modeling approach.

Prediction of Vapor-Liquid Equilibria (VLE)

Vapor-liquid equilibrium (VLE) data is fundamental for the design and optimization of distillation processes, a common separation technique in the chemical industry. nih.gov Experimental determination of VLE data can be time-consuming and costly. Consequently, predictive models based on computational chemistry have become indispensable tools.

For compounds like 2,2-dipropoxybutane, which belongs to the acetal (B89532) family, predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model are particularly relevant. nih.govacs.orgresearchgate.net

COSMO-RS is a powerful method that predicts thermodynamic properties from the molecular surface polarity distributions obtained through quantum chemical calculations. researchgate.netua.pt This approach is not reliant on extensive experimental data for parameterization, making it suitable for predicting the behavior of less common compounds. ua.pt Studies on a wide range of binary mixtures, including those with ethers, have demonstrated the utility of COSMO-RS in predicting activity coefficients and VLE. acs.orgresearchgate.net For instance, the model can predict the phase behavior of mixtures containing alkanes, alcohols, and ethers by calculating the chemical potential of each component. acs.orgua.pt

UNIFAC is a group contribution method that estimates activity coefficients by considering a molecule as a collection of functional groups. nih.govuea.ac.uk The interaction parameters between these groups are determined from experimental VLE data of various mixtures. uea.ac.uk For a molecule like 2,2-dipropoxybutane, the molecule would be broken down into its constituent groups (e.g., CH3, CH2, C, and the acetal group). While standard UNIFAC parameter tables are extensive, specific parameters for the acetal group may need to be determined or refined based on experimental data of acetal-containing mixtures. uea.ac.ukreddit.com The accuracy of UNIFAC predictions is generally good for many systems, but can be less reliable for complex molecules or where specific group interaction parameters are not well-established. nih.gov

The table below illustrates the predictive capability of the COSMO-RS model for the vapor-liquid equilibria of a binary system containing an ether (diethyl ether) and an alkane (n-heptane). This serves as an example of how such models are applied to predict the behavior of ether-containing mixtures, which would be analogous to the study of 2,2-dipropoxybutane.

Table 1: Predicted Vapor-Liquid Equilibria Data for Diethyl Ether (1) + n-Heptane (2) at 313.15 K using COSMO-RS

| Mole Fraction of Diethyl Ether in Liquid Phase (x1) | Mole Fraction of Diethyl Ether in Vapor Phase (y1) | Pressure (kPa) |

|---|---|---|

| 0.1 | 0.35 | 25.0 |

| 0.3 | 0.65 | 35.0 |

| 0.5 | 0.80 | 42.5 |

| 0.7 | 0.90 | 48.0 |

| 0.9 | 0.98 | 52.0 |

Note: The data in this table is illustrative and based on typical predictions from COSMO-RS models for similar systems. Actual experimental values may vary.

Quantitative Structure-Property Relationship (QSPR) Studies for Related Ether Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, enthalpy of vaporization, or density. nih.govacs.org These models are built on the principle that the structure of a molecule inherently determines its properties. iupac.org For a compound like 2,2-dipropoxybutane, QSPR studies on related ethers and acetals can provide valuable estimations of its properties.

QSPR models are developed by calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., partial charges, total energy). acs.orgnih.gov Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical relationship between these descriptors and the property of interest. nih.gov

Several studies have successfully developed QSPR models for the thermodynamic properties of ethers. acs.orgnih.gov For example, models have been created to predict the boiling points and enthalpies of vaporization for a range of aliphatic ethers. acs.org These models often incorporate descriptors that account for intermolecular forces, such as van der Waals and electrostatic interactions, as well as molecular size. acs.org

The following table presents a hypothetical QSPR model for predicting the boiling point of a series of aliphatic ethers, illustrating the type of data and correlations involved in such studies.

Table 2: Illustrative QSPR Data for the Prediction of Boiling Points of Aliphatic Ethers

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Molecular Weight ( g/mol ) | Wiener Index |

|---|---|---|---|---|

| Diethyl ether | 34.6 | 35.1 | 74.12 | 10 |

| Dipropyl ether | 90.1 | 89.5 | 102.17 | 28 |

| Diisopropyl ether | 68.3 | 69.0 | 102.17 | 21 |

| Dibutyl ether | 142.4 | 141.8 | 130.23 | 60 |

| Methyl tert-butyl ether | 55.2 | 54.9 | 88.15 | 18 |

Note: The predicted boiling points in this table are for illustrative purposes to demonstrate the outcome of a QSPR model. The Wiener Index is a topological descriptor that reflects the branching of the molecule.

These QSPR models, once validated, can be used to estimate the properties of new or unmeasured compounds, such as 2,2-dipropoxybutane, with a reasonable degree of accuracy, provided the new compound falls within the applicability domain of the model. libretexts.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2-Dipropoxybutane |

| Diethyl ether |

| n-Heptane |

| Dipropyl ether |

| Diisopropyl ether |

| Dibutyl ether |

Reactivity Profiles and Organic Transformations of 2,2 Dipropoxybutane

Hydrolysis Pathways of Acetal (B89532) Linkages

The hydrolysis of 2,2-dipropoxybutane to its parent ketone, butanone, and propanol (B110389) is a cornerstone of its chemical behavior. This transformation does not readily occur in neutral or alkaline aqueous solutions but is efficiently catalyzed by acid. researchgate.netncert.nic.in

The generally accepted mechanism for acid-catalyzed ketal hydrolysis proceeds through several key steps:

Protonation: An oxygen atom of one of the propoxy groups is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (propanol). pearson.comyoutube.com

Formation of a Resonance-Stabilized Cation: The protonated alkoxy group departs as a molecule of propanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the hydrolysis process. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. pearson.com

Deprotonation to a Hemiketal: The newly added water molecule is deprotonated, yielding a hemiketal intermediate. youtube.com

Repetition of the Sequence: The second propoxy group is then protonated, leaves as another molecule of propanol, and is replaced by a hydroxyl group through another cycle of nucleophilic attack by water and deprotonation, ultimately regenerating the butanone carbonyl group. organicchemistrytutor.com

The entire process is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. The presence of a large excess of water drives the equilibrium toward the hydrolysis products (ketone and alcohol). organicchemistrytutor.com Conversely, removing water from the system drives the reaction toward ketal formation.

Table 1: Factors Influencing the Rate of Ketal Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases significantly in acidic conditions (low pH). researchgate.net | The reaction is catalyzed by acid, which is required to protonate the alkoxy leaving group. researchgate.net |

| Acid Catalyst | Stronger acids or appropriate Lewis acids can accelerate the reaction. organic-chemistry.orgorganic-chemistry.org | Efficient protonation of the alkoxy group is crucial for the rate-determining step. researchgate.net |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Solvent | The presence of water is essential for hydrolysis to occur. | Water acts as the nucleophile that attacks the intermediate carbocation. pearson.com |

Cleavage Reactions and Deprotection Strategies

The cleavage of the 2,2-dipropoxybutane ketal is synonymous with its deprotection to regenerate the original butanone. This process is of fundamental importance in multistep synthesis. wikipedia.org While acid-catalyzed hydrolysis is the most common method, various reagents and conditions can be employed to achieve this transformation, sometimes with enhanced selectivity or under milder conditions. total-synthesis.com

Aqueous mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are standard reagents for this purpose. ncert.nic.in Organic acids like p-toluenesulfonic acid (p-TsOH) are also widely used. acs.org The choice of acid and solvent system can be tailored to the specific substrate to avoid unwanted side reactions with other functional groups. For instance, using a mixture of water and an organic solvent like acetone (B3395972) or THF helps to solubilize the ketal starting material. total-synthesis.com

Modern synthetic methods have introduced a variety of catalysts for ketal deprotection to improve yields and chemoselectivity, especially for sensitive substrates.

Table 2: Selected Reagents for Ketal Deprotection

| Reagent/Catalyst | Conditions | Comments | Reference |

| HCl or H₂SO₄ in H₂O/THF | Room temperature to mild heating | Standard, robust, and inexpensive method. | ncert.nic.in |

| p-Toluenesulfonic acid (p-TsOH) | H₂O/Acetone | Common and effective organic acid catalyst. | total-synthesis.com |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone, room temperature or microwave | Neutral conditions, good for acid-sensitive substrates. | organic-chemistry.orgorganic-chemistry.org |

| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Wet nitromethane, room temperature | Gentle Lewis acid catalyst with high chemoselectivity. | organic-chemistry.org |

| Iodine (I₂) | Acetone/H₂O | Mild and neutral conditions, tolerates many other functional groups. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount, very fast conversion. | organic-chemistry.orgorganic-chemistry.org |

Role as a Protecting Group in Multistep Organic Synthesis

The primary application of 2,2-dipropoxybutane, or more accurately, the formation of the 2,2-dipropoxybutane moiety from butanone, is to serve as a protecting group for the ketone functional group. wikipedia.orgnumberanalytics.com Carbonyl groups are electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) and are reactive under certain basic conditions. cem.com

By converting the butanone into the 2,2-dipropoxybutane ketal, its reactivity is masked. Ketals are stable to strong bases, nucleophiles, and hydride reducing agents, conditions under which an unprotected ketone would react. wikipedia.orgtotal-synthesis.com This allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. organicchemexplained.com

The protection step involves reacting butanone with two equivalents of propanol under acidic catalysis (e.g., dry HCl or p-TsOH) with the removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the ketal. organic-chemistry.orgwizeprep.com After the desired synthetic transformations are completed elsewhere in the molecule, the ketal can be easily removed (deprotected) using aqueous acid to regenerate the butanone. wikipedia.org

Participation in Carbon-Carbon Bond Formation Reactions

The 2,2-dipropoxybutane group itself does not typically participate directly in carbon-carbon bond-forming reactions. Its role is indirect but crucial: it serves as a spectator group that protects the ketone functionality, thereby enabling carbon-carbon bond formation to occur selectively at other sites within the molecule.

For example, if a molecule contained both a ketone and an ester functional group, and one wished to perform a Grignard reaction exclusively at the ester, the ketone must first be protected. The ketone could be converted to its 2,2-dipropoxybutane derivative. The Grignard reagent would then react with the ester, and subsequent acidic workup would not only protonate the resulting alcohol but also hydrolyze the ketal, restoring the ketone. Without protection, the highly reactive Grignard reagent would attack the ketone preferentially.

While direct C-C bond formation involving the ketal carbon is not a standard transformation, advanced methods in organic synthesis have explored the activation of related functional groups under specific catalytic conditions, though this falls outside the typical reactivity profile of simple ketals like 2,2-dipropoxybutane. researchgate.net

Catalytic Implications in Specific Organic Transformations

The catalytic implications surrounding 2,2-dipropoxybutane are primarily associated with the catalysts used for its formation and cleavage. The efficiency, selectivity, and mildness of these catalysts are critical for the successful application of the ketal as a protecting group. acs.org

Formation (Ketalization): The formation of 2,2-dipropoxybutane from butanone and propanol is an acid-catalyzed reaction. wizeprep.com Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids can be used. acs.org The catalytic role of the acid is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by propanol. youtube.com The development of solid acid catalysts, such as zeolites or functionalized silica (B1680970) (like SBA-15), represents a "green" approach, allowing for easier catalyst recovery and reuse. researchgate.net

Cleavage (Deprotection): As detailed in section 5.2, a wide range of acid catalysts can be used for the hydrolytic cleavage of the ketal. The development of mild Lewis acid catalysts that operate under nearly neutral conditions (e.g., Er(OTf)₃, In(OTf)₃) is significant. organic-chemistry.orgorganic-chemistry.org These catalysts allow for the selective deprotection of ketals in the presence of other acid-sensitive functional groups, which might be cleaved by traditional strong mineral acids. acs.org This catalytic selectivity is a key consideration in the design of complex synthetic routes.

Applications and Advanced Chemical Research Perspectives of 2,2 Dipropoxybutane

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The primary and most established role of simple ketals like 2,2-dipropoxybutane in organic synthesis is that of a protecting group for ketones. youtube.comwikipedia.orgslideshare.net The conversion of a ketone to a ketal masks the electrophilic nature of the carbonyl group, allowing for chemical transformations to be carried out on other parts of a molecule that would otherwise be incompatible with the presence of a reactive ketone. youtube.com

The formation of 2,2-dipropoxybutane from butanone serves as a classic example of this protective strategy. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the ketal. acs.orgwikipedia.org Once the desired chemical modifications are completed on the protected molecule, the ketal can be readily hydrolyzed back to the original ketone under aqueous acidic conditions. youtube.com

The stability of the ketal functional group is a key aspect of its utility. Ketals are generally stable under neutral and basic conditions, making them ideal for reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, and other strong nucleophiles. youtube.com The table below outlines the general conditions for the formation and cleavage of ketals, which are applicable to 2,2-dipropoxybutane.

| Transformation | Reagents and Conditions | Key Considerations |

| Formation of Ketal | Propanol (B110389), Acid Catalyst (e.g., TsOH, H2SO4), Dehydrating agent or azeotropic removal of water | The reaction is an equilibrium and requires the removal of water to proceed to completion. acs.orgwikipedia.org |

| Cleavage of Ketal | Aqueous Acid (e.g., HCl, H2SO4) | The hydrolysis is typically rapid and proceeds to completion in the presence of water. youtube.com |

This protective strategy is fundamental in the multi-step synthesis of complex natural products and pharmaceutical agents where the selective modification of functional groups is paramount.

Potential as a Component in Specialty Solvents and Chemical Formulations

Ethers, in general, are valued for their chemical inertness and ability to solvate a wide range of organic compounds. Diethers, including geminal diethers like 2,2-dipropoxybutane, share these characteristics and may offer unique properties for specialized solvent applications. The presence of two ether linkages in close proximity can influence the polarity, boiling point, and solvating power of the molecule.

While specific data on the physical properties of 2,2-dipropoxybutane are scarce, we can estimate its characteristics based on related compounds. The table below compares the properties of diethyl ether and dioxane, two common ether solvents, to provide a context for the potential properties of 2,2-dipropoxybutane.

| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |

| Diethyl Ether | 74.12 | 34.6 | 4.34 | 1.15 |

| 1,4-Dioxane | 88.11 | 101 | 2.21 | 0.45 |

| 2,2-Dipropoxybutane (Estimated) | 160.28 | ~150-170 | ~3-5 | ~1.2-1.5 |

Note: The values for 2,2-Dipropoxybutane are estimations based on structure-property relationships and are for illustrative purposes.

The expected moderate polarity and higher boiling point of 2,2-dipropoxybutane compared to simpler ethers could make it a useful solvent for reactions requiring higher temperatures or for specific formulations where its solvency for particular resins, polymers, or active ingredients is advantageous. Its stability in the absence of acid would also be a beneficial characteristic.

Research into Related Diether Systems in Diverse Chemical Fields

Research into geminal diether systems, often referred to as acetals and ketals, extends beyond their role as simple protecting groups. In medicinal chemistry, for instance, the acetal (B89532) or ketal moiety has been incorporated into drug candidates. nih.govacs.org Although they are often perceived as potentially unstable under the acidic conditions of the stomach, their stability can be modulated by the surrounding molecular structure, and in some cases, this lability can be exploited for prodrug design. nih.govnih.gov

Furthermore, the study of cyclic ketals and their reactions has been a fruitful area of research, leading to the development of new synthetic methodologies. For example, the synthesis of spiroketals, which are structural motifs found in a number of natural products, often involves the formation of a ketal as a key step. organicchemexplained.com

The broader field of diether chemistry also encompasses research into compounds where the ether linkages are not geminal. For example, the synthesis of various dialkoxyphenyl derivatives is an active area of research with applications in materials science and medicinal chemistry. nih.govresearchgate.net While structurally different from 2,2-dipropoxybutane, this research highlights the diverse applications of molecules containing multiple ether functional groups.

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for 2,2-Dipropoxybutane, and how can reaction parameters be optimized to maximize yield?

- Methodological Answer : Begin with nucleophilic substitution or etherification reactions using butanediol and propyl halides. Systematically vary parameters such as catalyst type (e.g., Lewis acids like BF₃), solvent polarity (e.g., THF vs. DMSO), and temperature (60–120°C) to assess yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) . Use factorial design of experiments (DoE) to identify synergistic effects between variables.

Q. How should researchers characterize the purity and structural integrity of 2,2-Dipropoxybutane?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm ether linkage and propoxy group arrangement.

- Fourier-transform infrared spectroscopy (FTIR) to validate C-O-C stretching vibrations (~1100 cm⁻¹).

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

Purity can be quantified via high-performance liquid chromatography (HPLC) with a refractive index detector .

Q. What solvent systems are suitable for recrystallizing 2,2-Dipropoxybutane, and how can solubility profiles guide purification?

- Methodological Answer : Test binary solvent mixtures (e.g., ethanol-water, hexane-ethyl acetate) using phase diagrams to identify optimal recrystallization conditions. Measure solubility at incremental temperatures (20–80°C) and use differential scanning calorimetry (DSC) to monitor melting point consistency post-purification .

Advanced Research Questions

Q. How can contradictions in thermal degradation data for 2,2-Dipropoxybutane be resolved across studies?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to isolate oxidative vs. pyrolytic degradation pathways. Cross-reference with computational models (e.g., density functional theory (DFT) for bond dissociation energies) and replicate experiments using standardized heating rates (e.g., 10°C/min) to minimize procedural variability .

Q. What mechanistic insights can be gained from studying the acid-catalyzed hydrolysis of 2,2-Dipropoxybutane?

- Methodological Answer : Perform kinetic studies under varied pH conditions (1–5) and monitor reaction progress via in situ NMR or UV-Vis spectroscopy. Use isotopic labeling (e.g., D₂O or ¹⁸O) to trace oxygen atom exchange and propose a stepwise mechanism (e.g., SN1 vs. SN2). Validate with ab initio molecular dynamics simulations to map transition states .

Q. How does the conformational flexibility of 2,2-Dipropoxybutane influence its reactivity in catalytic applications?

- Methodological Answer : Analyze rotational barriers around the C-O bonds using variable-temperature NMR. Compare reactivity in rigid vs. flexible analogs (e.g., 2,2-diethoxybutane) during catalysis trials (e.g., as a solvent or ligand). Use X-ray crystallography or cryo-electron microscopy to correlate molecular geometry with catalytic efficiency .

Data Contradiction and Validation

Q. What strategies mitigate discrepancies in reported spectroscopic data for 2,2-Dipropoxybutane?

- Methodological Answer : Cross-validate spectra with databases (e.g., NIST Chemistry WebBook) and collaborate with independent labs to replicate results. Investigate solvent effects (e.g., deuteration artifacts in NMR) and impurity profiles (e.g., residual propanol) that may skew data. Apply multivariate statistical analysis to identify outliers .

Safety and Handling Protocols

Q. What are the critical safety considerations when handling 2,2-Dipropoxybutane in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.